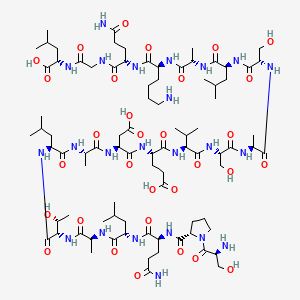
Triphenylamine-d15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylamine-d15 is a deuterium-labeled derivative of triphenylamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Triphenylamine itself is a propeller-shaped, electron-rich molecular motif that has been integral to several functional materials requiring π-conjugation and ease of functionalization . The deuterium labeling in this compound makes it particularly useful in various research applications, especially in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenylamine and its derivatives, including Triphenylamine-d15, typically involves the amination of aryl halides using appropriate palladium catalysts . One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
On an industrial scale, the production of triphenylamine derivatives may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to ensure higher yields and purity. The deuterium labeling process involves the incorporation of deuterium atoms into the molecular structure, which can be achieved through various isotopic exchange reactions .
化学反応の分析
Types of Reactions
Triphenylamine-d15 undergoes several types of chemical reactions, including:
Oxidation: Triphenylamine can be readily oxidized to form radical cations, either chemically or electrochemically.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: The major product is the radical cation form of triphenylamine.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives of triphenylamine.
科学的研究の応用
Triphenylamine-d15 has a wide range of scientific research applications:
作用機序
The mechanism of action of triphenylamine-d15 involves its role as an electron donor in various chemical processes. The deuterium labeling does not significantly alter the electronic properties but provides a means to trace the compound in complex systems. In optoelectronic applications, triphenylamine derivatives facilitate charge transport and light emission through intramolecular charge transfer processes .
類似化合物との比較
Similar Compounds
Triphenylamine: The non-deuterated form, widely used in similar applications.
N,N-Diphenylamine: Another electron-rich amine used in organic electronics.
Triarylamines: A broader class of compounds with similar electronic properties.
Uniqueness
Triphenylamine-d15 is unique due to its deuterium labeling, which enhances its utility in research applications requiring isotopic tracing. This feature makes it particularly valuable in pharmacokinetic studies and mechanistic investigations where precise tracking of the compound is essential .
特性
分子式 |
C18H15N |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
2,3,4,5,6-pentadeuterio-N,N-bis(2,3,4,5,6-pentadeuteriophenyl)aniline |
InChI |
InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
InChIキー |
ODHXBMXNKOYIBV-KLHTYYPYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


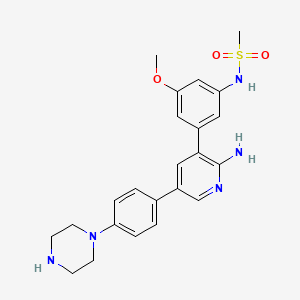
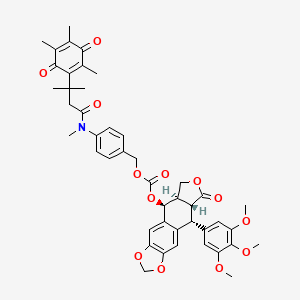
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
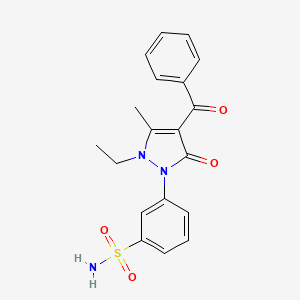
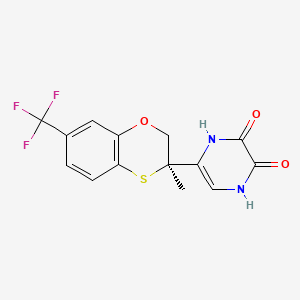
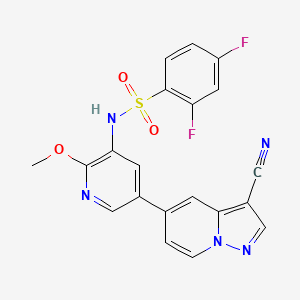
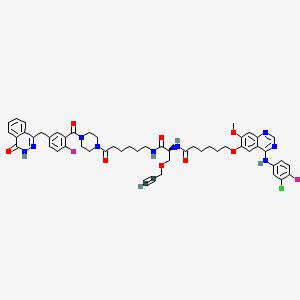

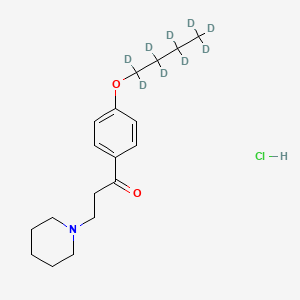
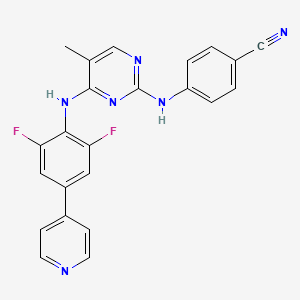
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)

